Dehydromatricaria ester

Description

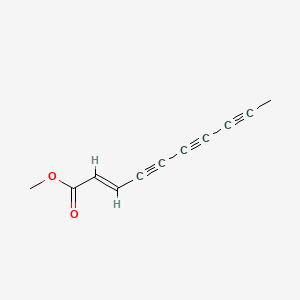

Methyl (Z)-2-decene-4, 6, 8-triynoate, also known as cis-dehydromatricaria methyl ester or (e)-2-decene-4, 6, 8-triynoate methyl ester, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl (Z)-2-decene-4, 6, 8-triynoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl (Z)-2-decene-4, 6, 8-triynoate has been primarily detected in urine. Within the cell, methyl (Z)-2-decene-4, 6, 8-triynoate is primarily located in the cytoplasm and membrane (predicted from logP).

Structure

2D Structure

3D Structure

Properties

CAS No. |

692-94-4 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl (E)-dec-2-en-4,6,8-triynoate |

InChI |

InChI=1S/C11H8O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,1-2H3/b10-9+ |

InChI Key |

LBAVIXQTLKRIGP-MDZDMXLPSA-N |

SMILES |

CC#CC#CC#CC=CC(=O)OC |

Isomeric SMILES |

CC#CC#CC#C/C=C/C(=O)OC |

Canonical SMILES |

CC#CC#CC#CC=CC(=O)OC |

melting_point |

114-115°C |

Other CAS No. |

7329-73-9 2739-57-3 |

physical_description |

Solid |

Synonyms |

cis-dehydromaticaria ester cis-dehydromatricaria methyl ester dehydromatricaria methyl ester dehydromatricaria methyl ester, (E)-isomer dehydromatricaria methyl ester, (Z)-isomer dehydromatricaria methyl ester, 1-(14)C-labeled |

Origin of Product |

United States |

Foundational & Exploratory

Dehydromatricaria Ester: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an exploration of its biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound is primarily found in various species of fungi and plants, with a notable prevalence in the Asteraceae family.

Fungal Sources: Initial discoveries of this compound were made in fungal species. It has been identified in:

-

Clitocybe truncicola[1]

-

Various other fungi where it acts as a biosynthetic precursor to other polyacetylenes.

Plant Sources: The Asteraceae family is a rich source of polyacetylenes, including this compound. Notable plant sources include:

-

Solidago altissima (Tall Goldenrod): The roots of this plant are a significant source of cis-dehydromatricaria ester.[2][3][4][5][6][7] The compound is believed to play a role in the plant's allelopathic properties, inhibiting the growth of competing plant species.[2][8][9][10]

-

Artemisia igniaria [1]

-

Anthemis cotula (Stinking Mayweed)

-

Bellis perennis (Common Daisy): A dihydromatricaria ester has been identified in its essential oil.[11]

-

Other species within the Anthemideae and Astereae tribes.[12]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed protocol for its isolation from the roots of Solidago altissima.

Experimental Protocol: Isolation from Solidago altissima Roots

This protocol is a synthesized methodology based on established techniques for polyacetylene isolation from Asteraceae species.[3][7][13]

1. Plant Material Collection and Preparation:

-

Collect fresh subterranean stems (rhizomes and roots) of Solidago altissima.

-

Thoroughly wash the plant material with water to remove soil and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the integrity of the compounds.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered root material in a suitable organic solvent. A common choice is methanol (B129727) or a mixture of n-hexane and diethyl ether.[3] For example, use a 1:10 ratio of plant material to solvent (w/v).

-

Perform the extraction at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like diethyl ether or ethyl acetate.[3] A typical gradient could be n-hexane:diethyl ether from 100:0 to 0:100.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates in a suitable solvent system, for instance, benzene:diethyl ether (8:2, v/v).[3]

-

Visualize the spots under UV light (254 nm and 365 nm). Polyacetylenes often appear as dark or fluorescent bands.[3]

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Further Purification (if necessary):

-

For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a silica or reverse-phase column.

-

4. Characterization:

-

The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[11][14][15]

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the available literature. The concentration can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed.

| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |

| Solidago altissima | Rhizosphere Soil | cis-Dehydromatricaria ester | Up to 6 µg/g of soil | [8] |

| Solidago altissima | Subterranean Stems | This compound and related polyacetylenes | Qualitative presence, with seasonal variations | [5] |

| Hairy root cultures of Solidago altissima | Hairy roots | cis-Dehydromatricaria ester | Levels comparable to normal roots | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): GC-MS analysis is a powerful tool for the identification of this compound in complex mixtures. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the precise structure, including the stereochemistry of the double bonds.[11][14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group and the carbon-carbon triple and double bonds.[14][15][20]

Biological Activity and Signaling Pathways

The most well-documented biological activity of this compound is its allelopathic effect.

Allelopathy: Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[21][22] this compound, particularly the cis-isomer released from the roots of Solidago altissima, exhibits strong growth-inhibitory activity against other plants and has been shown to be lethal to nematodes.[2][9] This allelopathic activity is thought to contribute to the invasive nature of Solidago altissima.[10]

The precise molecular mechanism and signaling pathways through which this compound exerts its allelopathic effects are not yet fully elucidated. However, it is hypothesized that these compounds interfere with fundamental cellular processes in target organisms.

Biosynthetic Pathway

Polyacetylenes in the Asteraceae family are biosynthesized from fatty acids. The pathway leading to this compound is believed to start from oleic acid and proceed through a series of desaturation and chain-shortening steps.[23][24]

Conclusion

This compound represents an intriguing class of natural products with demonstrated biological activity. This guide has provided a foundational understanding of its natural occurrence and detailed a practical approach for its isolation and purification. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its potential applications in agriculture and medicine. The methodologies and data presented here aim to facilitate such future investigations.

References

- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Possible dual roles of an allelopathic compound, cis-dehydromatricaria ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Production of an allelopathic polyacetylene in hairy root cultures of goldenrod (Solidago altissima L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. plantsjournal.com [plantsjournal.com]

- 17. sciensage.info [sciensage.info]

- 18. journalijcar.org [journalijcar.org]

- 19. phcogj.com [phcogj.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. mdpi.com [mdpi.com]

- 22. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dehydromatricaria Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dehydromatricaria ester, scientifically known as methyl (E)-dec-2-en-4,6,8-triynoate. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and development settings. This document summarizes key spectroscopic data in a structured format, outlines standardized experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound (trans-isomer). It is important to note that obtaining a complete and verified set of spectral data from publicly accessible databases for this specific compound is challenging. The data presented here is a compilation based on typical values for similar functional groups and related compounds, and should be used as a reference. For definitive identification, comparison with a certified reference standard is recommended.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | H-3 |

| ~6.0 - 6.2 | d | 1H | H-2 |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.0 | s | 3H | H-10 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Coupling constants (J) are typically in the range of 15-16 Hz for the trans-alkene protons.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C-1 (C=O) |

| ~140 | C-3 |

| ~125 | C-2 |

| ~80-60 | C-4, C-5, C-6, C-7, C-8, C-9 (alkynyl carbons) |

| ~51 | -OCH₃ |

| ~4 | C-10 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - OCH₃]⁺ |

| 113 | Moderate | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2200 | C≡C Stretch (Conjugated) |

| ~1720 | C=O Stretch (α,β-unsaturated ester) |

| ~1630 | C=C Stretch |

| ~1250, ~1170 | C-O Stretch (Ester) |

| ~970 | =C-H Bend (trans) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Dehydromatricaria Ester: A Technical Guide to its Historical Discovery and Initial Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromatricaria ester, a naturally occurring polyacetylene, has a rich history of scientific inquiry dating back to the early days of natural product chemistry. This technical guide provides an in-depth overview of its discovery, the initial studies that elucidated its structure, and the early investigations into its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the origins and foundational science of this intriguing molecule.

Historical Discovery and Isolation

The journey of this compound's discovery is intertwined with the pioneering work on polyacetylenes from the plant kingdom, particularly from the Asteraceae family.

Early Observations and Key Figures

While the compound was reportedly first isolated in an uncharacterized form as early as 1826, the substantive research that brought this compound to light occurred in the mid-20th century. The work of Norwegian chemist Nicolai Andreas Sørensen and his research group was pivotal in the systematic study of polyacetylenes from the Matricaria and related genera. Their investigations laid the groundwork for understanding the structure and distribution of these compounds in nature.

Initial Isolation from Matricaria inodora

The primary natural source from which this compound was first definitively isolated and characterized was Matricaria inodora L., now taxonomically reclassified as Tripleurospermum inodorum (L.) Sch.Bip.[1][2][3]. This common herbaceous plant, known as scentless mayweed, proved to be a rich source of various polyacetylenes. The initial isolation procedures were laborious by modern standards and relied on classical phytochemical techniques.

Experimental Protocol: Initial Isolation of this compound

The following is a generalized protocol based on the early methods for isolating polyacetylenes from plant material:

-

Plant Material Collection and Preparation: The aerial parts of Matricaria inodora were collected, air-dried, and finely powdered.

-

Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to isolate lipophilic compounds, including the esters of polyacetylenes.

-

Chromatographic Separation: The resulting crude extract was then fractionated using column chromatography. The stationary phase typically consisted of alumina (B75360) (Al₂O₃) or silica (B1680970) gel. Elution was carried out with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity.

-

Crystallization: Fractions containing this compound, identified by their characteristic UV absorption spectra, were combined, and the solvent was evaporated under reduced pressure. The residue was then purified by repeated recrystallization from a suitable solvent, such as a mixture of petroleum ether and diethyl ether, to yield crystalline this compound.

Structure Elucidation

In the era preceding the routine use of nuclear magnetic resonance (NMR) spectroscopy, the structure of this compound was pieced together through a combination of chemical degradation, UV-Vis spectroscopy, and infrared (IR) spectroscopy.

-

UV-Vis Spectroscopy: The presence of the conjugated system of double and triple bonds in this compound gives it a characteristic ultraviolet absorption spectrum with multiple sharp peaks, which was a key indicator of its polyacetylene nature.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify key functional groups, such as the ester carbonyl (C=O) stretching vibration, the C≡C triple bond stretching, and the C=C double bond stretching.

-

Chemical Degradation and Synthesis: The ultimate confirmation of the structure, methyl (2E)-dec-2-en-4,6,8-triynoate, was achieved through chemical degradation studies and, eventually, by total synthesis, which matched the spectral and physical properties of the natural product.

Physicochemical Properties

The initial studies established the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | PubChem[4] |

| Molecular Weight | 172.18 g/mol | PubChem[4] |

| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | PubChem[4] |

| Appearance | Solid | PubChem[4] |

| Melting Point | 114 - 115 °C | PubChem[4] |

| Isomeric Forms | Both cis- and trans-isomers have been reported. |

Initial Biological Studies

Early research into the biological activity of this compound was often conducted in the broader context of investigating the properties of polyacetylenes from medicinal plants.

Antimicrobial and Cytotoxic Activities

Polyacetylenes, as a class of compounds, were recognized early on for their potential biological activities. Initial studies on extracts from Matricaria species demonstrated antimicrobial and cytotoxic effects. While specific quantitative data for purified this compound from the earliest studies is scarce in modern databases, subsequent research has confirmed these initial observations. For instance, studies on various polyacetylenes have demonstrated their cytotoxic activity against different cancer cell lines[5]. The lipophilic nature and the reactive polyacetylene chain are thought to contribute to these biological effects.

Biosynthetic Precursor Studies

A significant area of early research focused on the role of this compound in the biosynthesis of other natural products. Studies in the 1960s demonstrated that the trans-isomer of this compound serves as a biosynthetic precursor for other C₁₀ and C₉ polyacetylenes in various fungi[6]. These experiments typically involved feeding isotopically labeled this compound to fungal cultures and tracing the incorporation of the label into other metabolites.

Experimental Protocol: Biosynthetic Tracer Study

The following outlines a generalized protocol for a biosynthetic tracer experiment from that era:

-

Synthesis of Labeled Precursor: trans-[1-¹⁴C]this compound was synthesized.

-

Fungal Culture: Cultures of a polyacetylene-producing fungus were grown in a suitable liquid medium.

-

Administration of Labeled Precursor: A solution of the labeled this compound was aseptically added to the fungal cultures.

-

Incubation and Extraction: The cultures were incubated for a period to allow for the metabolism of the precursor. The mycelium and culture filtrate were then separated and extracted to isolate the polyacetylene products.

-

Purification and Analysis: The extracted compounds were purified by chromatography. The radioactivity of the purified metabolites was measured using a scintillation counter to determine the extent of incorporation of the labeled precursor.

Biosynthesis of this compound

The biosynthesis of polyacetylenes, including this compound, is understood to originate from fatty acid metabolism, specifically through the crepenynate (B1232503) pathway. The following diagram illustrates the proposed biosynthetic route from oleic acid.

References

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural acetylenes. Part XXII. trans-Dehydromatricaria ester as a biosynthetic precursor of some fungal polyacetylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Potent Quartet: Unraveling the Biological Activities of Polyacetylene Compounds

For Immediate Release

A comprehensive technical review illuminates the diverse biological activities of polyacetylene compounds, a class of natural products demonstrating significant potential in the fields of oncology, inflammation, infectious diseases, and neuroprotection. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

Polyacetylenes, characterized by the presence of two or more carbon-carbon triple bonds, are widely distributed in various plant families, notably Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng). Emerging research has highlighted their potent bioactivities, positioning them as promising candidates for novel therapeutic agents. This whitepaper delves into the four primary areas of their biological impact: anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Quantitative Assessment of Biological Activity

The biological efficacy of polyacetylene compounds has been quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) against various cancer cell lines and minimum inhibitory concentrations (MIC) against microbial species, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Polyacetylene Compounds against Cancer Cell Lines (IC50 Values)

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| Falcarinol (B191228) | Caco-2 | Colon Cancer | ~4 - 10 | 1 - 2.5 | [1][2] |

| Falcarinol | FHs 74 Int. | Normal Intestinal Cells | >4 | >1 | [1] |

| Falcarindiol | HT-29 | Colon Adenocarcinoma | >50 | [1] | |

| Panaxydol | 3T3-L1 | Preadipocytes | 3.69 ± 1.09 | [3] | |

| Panaxytriol | P388D1 | Mouse Lymphoma | 3.1 | [3] | |

| Acetylpanaxydol | A2780 | Ovarian Cancer | <50 | [4] | |

| Acetylpanaxydol | SKOV3 | Ovarian Cancer | <50 | [4] | |

| (3R,9R,10R)-panaxytriol | A2780 | Ovarian Cancer | <50 | [4] | |

| (3R,9R,10R)-panaxytriol | SKOV3 | Ovarian Cancer | <50 | [4] | |

| (3R,9R,10R)-panaxytriol | RAW264.7 | Normal Macrophages | 20.03 ± 0.53 | [4] | |

| Panaquinquecol 4 | A2780 | Ovarian Cancer | 7.60 ± 1.33 | [4] | |

| Panaquinquecol 4 | SKOV3 | Ovarian Cancer | 27.53 ± 1.22 | [4] | |

| Panaquinquecol 4 | RAW264.7 | Normal Macrophages | 18.61 ± 0.75 | [4] |

Table 2: Antimicrobial Activity of Polyacetylene Compounds (MIC Values)

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| Synthetic Polyacetylene (C53) | Mycobacterium tuberculosis | Bacteria | 17.88 | [5][6] |

| Synthetic Polyacetylene (C51) | Mycobacterium tuberculosis | Bacteria | 25 - 71 | [5] |

| Synthetic Polyacetylene (C52) | Mycobacterium tuberculosis | Bacteria | 25 - 71 | [5] |

Core Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited biological activities, this section provides detailed protocols for key experimental assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of polyacetylene compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

Polyacetylene compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the polyacetylene compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]

-

Formazan (B1609692) Formation: Incubate the plate for 3.5-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8][9]

-

Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression

This protocol is employed to determine the effect of polyacetylenes on the protein expression levels of key inflammatory enzymes, iNOS and COX-2.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Polyacetylene compound

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of the polyacetylene compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours to induce iNOS and COX-2 expression.[10]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[10]

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.[10]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10] After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture medium as an indicator of NO production by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

LPS

-

Polyacetylene compound

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate (1.5 x 10^5 cells/well). Treat the cells with various concentrations of the polyacetylene compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[11]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]

-

Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[11]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[11][12]

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 4: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the pro-apoptotic effects of polyacetylenes.

Materials:

-

Treated cells

-

Lysis buffer

-

Reaction buffer

-

DTT (dithiothreitol)

-

Caspase-3 substrate (DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Induce Apoptosis: Treat cells with the polyacetylene compound to induce apoptosis.

-

Cell Lysis: Resuspend cell pellets in cold lysis buffer and incubate on ice for 15-20 minutes. Centrifuge to pellet debris and collect the supernatant (cell lysate).[13]

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer containing DTT to each well.[14]

-

Substrate Addition: Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[14]

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[14]

Visualizing the Molecular Mechanisms

To elucidate the complex signaling pathways modulated by polyacetylene compounds, the following diagrams have been generated using the DOT language.

Anti-inflammatory Signaling Pathway of Falcarinol

Falcarinol-type polyacetylenes have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Falcarinol's inhibition of the NF-κB signaling pathway.

Antioxidant Response Pathway of Panaxynol

Panaxynol, a polyacetylene found in ginseng, has been shown to activate the Nrf2 antioxidant response pathway. This pathway plays a crucial role in protecting cells from oxidative stress.

Caption: Panaxynol's activation of the Nrf2 antioxidant pathway.

Experimental Workflow: Anticancer Activity Screening

The following workflow outlines the general procedure for screening polyacetylene compounds for their anticancer properties.

Caption: A typical workflow for evaluating anticancer activity.

Conclusion

The diverse and potent biological activities of polyacetylene compounds underscore their significance as a valuable source for the development of new therapeutic agents. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress provides a strong rationale for their continued investigation. This technical guide serves as a foundational resource for researchers to further explore and harness the therapeutic potential of this fascinating class of natural products. The provided data, protocols, and pathway diagrams are intended to facilitate future research and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphasic effect of falcarinol on caco-2 cell proliferation, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. raybiotech.com [raybiotech.com]

Dehydromatricaria Ester: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the specific mechanism of action of Dehydromatricaria ester is currently limited. This document presents a speculative overview based on the known biological activities of the broader class of polyacetylene compounds. The proposed mechanisms, experimental protocols, and quantitative data are intended to serve as a foundational guide for future research into this compound.

Introduction

This compound, a naturally occurring polyacetylene, belongs to a class of bioactive lipids widely distributed in the plant kingdom, particularly in the Apiaceae, Araliaceae, and Asteraceae families. Polyacetylenes are characterized by the presence of multiple carbon-carbon triple bonds, a structural feature that imparts significant chemical reactivity and diverse pharmacological effects.[1] While direct studies on this compound are sparse, research on related polyacetylenes, such as falcarinol (B191228) and its analogues, has revealed potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide synthesizes the current understanding of polyacetylene bioactivity to speculate on the potential mechanisms of action of this compound, providing a framework for its investigation as a potential therapeutic agent.

Speculated Mechanisms of Action

Based on the activities of structurally related polyacetylenes, this compound is hypothesized to exert its biological effects through several key mechanisms:

Cytotoxic and Anti-Cancer Activity

Polyacetylenes are known to be cytotoxic to a variety of cancer cell lines.[2] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This could involve the activation of caspases, modulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential.

-

Cell Cycle Arrest: It is speculated that this compound could halt the proliferation of cancer cells by inducing arrest at critical checkpoints of the cell cycle, such as the G0/G1 or G2/M phase.

Anti-Inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Polyacetylenes have demonstrated significant anti-inflammatory effects, and this compound is likely to share this property.[4][5]

-

Inhibition of Pro-inflammatory Mediators: The primary anti-inflammatory mechanism is likely the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] By inhibiting the activation and nuclear translocation of NF-κB, this compound could suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Quantitative Data on Representative Polyacetylenes

The following tables summarize quantitative data for well-studied polyacetylenes, which can serve as a benchmark for designing experiments with this compound.

Table 1: Cytotoxicity of Representative Polyacetylenes against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Falcarinol | Caco-2 (Colon) | Proliferation | ~10-20 | [8] |

| Panaxydol | Caco-2 (Colon) | Proliferation | ~5-10 | [8] |

| Falcarindiol | Caco-2 (Colon) | Proliferation | >20 | [8] |

| HODA | RAW 264.7 (Macrophage) | NO Production | 4.28 | [4] |

(Note: IC50 values are approximate and can vary based on experimental conditions.)

Table 2: Anti-inflammatory Activity of Representative Polyacetylenes

| Compound | Cell Line | Inhibitory Target | IC50 (µM) | Reference |

| HODA | RAW 264.7 | NO Production | 4.28 | [5] |

| Polyacetylene Glucosides | RAW 264.7 | NO Production | 5.0 - 40.0 | [9] |

| Heptadeca-1,16-dien-4,6-diyne-3,8-diol | RAW 264.7 | NO, TNF-α, IL-6 | 15.12 - 66.97 | [10] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the speculated mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.[11][12]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[14][15]

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

NF-κB Activation Assay

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.[6][16]

-

Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 30-60 minutes.

-

Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions from the cells.

-

Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation. Compare the levels of nuclear p65 in treated cells to untreated and LPS-stimulated controls.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the speculative signaling pathways and proposed experimental workflows.

Conclusion

This compound, as a member of the polyacetylene family, holds significant promise as a bioactive compound with potential therapeutic applications. The speculative mechanisms outlined in this guide, centered on the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory pathways, provide a rational basis for future research. The detailed experimental protocols and representative quantitative data offer a practical starting point for researchers and drug development professionals to systematically investigate the pharmacological properties of this compound. Further studies are warranted to elucidate its precise molecular targets and to validate its therapeutic potential.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and anti-oxidative activities of polyacetylene from Dendropanax dentiger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC-UV guided isolation of anti-inflammatory polyacetylene glucosides from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new polyacetylene and other constituents with anti-inflammatory activity from Artemisia halodendron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 16. cdn.apub.kr [cdn.apub.kr]

An In-depth Technical Guide to the Known Isomers of Dehydromatricaria Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known isomers of this compound, focusing on their chemical properties, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound is chemically known as methyl dec-2-en-4,6,8-triynoate. The presence of a carbon-carbon double bond at the C2-C3 position gives rise to geometric isomerism, resulting in two primary known isomers: the trans (E) and cis (Z) forms. These isomers exhibit distinct physical and biological properties, which are detailed in this guide.

Known Isomers of this compound

The two principal and most studied isomers of this compound are:

-

trans-Dehydromatricaria ester (Methyl (E)-dec-2-en-4,6,8-triynoate): Often found in various species of fungi and plants.

-

cis-Dehydromatricaria ester (Methyl (Z)-dec-2-en-4,6,8-triynoate): A known allelopathic compound isolated from the roots of certain plants.[1]

While other structural or optical isomers are theoretically possible, the current body of scientific literature predominantly focuses on these two geometric isomers.

Properties of this compound Isomers

The distinct spatial arrangement of the substituents around the C2-C3 double bond in the cis and trans isomers leads to differences in their physical and chemical properties. A summary of their known properties is presented in the table below.

| Property | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |

| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | methyl (Z)-dec-2-en-4,6,8-triynoate |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Appearance | Information not available | Information not available |

| Melting Point | Information not available | Information not available |

| Solubility | Information not available | Information not available |

| Spectroscopic Data | See Table 2 | See Table 2 |

Table 1: Physicochemical Properties of this compound Isomers

Spectroscopic Data

The structural differences between the cis and trans isomers are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).

| ¹H NMR Data (δ, ppm) | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |

| H-2 | ~7.3 | ~6.2 |

| H-3 | ~6.0 | ~5.8 |

| -OCH₃ | ~3.7 | ~3.7 |

| -CH₃ | ~2.0 | ~2.0 |

| ¹³C NMR Data (δ, ppm) | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |

| C-1 (C=O) | ~166 | ~166 |

| C-2 | ~145 | ~145 |

| C-3 | ~120 | ~120 |

| C-4 to C-9 (alkyne carbons) | 60-80 | 60-80 |

| C-10 | ~4 | ~4 |

| -OCH₃ | ~51 | ~51 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers. (Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions).

Biological Activities and Properties

The isomers of this compound exhibit distinct and significant biological activities.

cis-Dehydromatricaria ester: Nematicidal and Ovicidal Activity

cis-Dehydromatricaria ester, isolated from the roots of Solidago altissima, has demonstrated potent lethal activity against nematodes.[1] This makes it a compound of interest for the development of natural nematicides in agriculture.

Furthermore, the cis-isomer has shown ovicidal activity against the eggs of Drosophila melanogaster.[2] The toxicity of this compound is notably enhanced by exposure to long-wavelength ultraviolet light, a characteristic feature of many polyacetylenes.[2] This phototoxicity suggests a mechanism of action that may involve the generation of reactive oxygen species upon photoactivation.

trans-Dehydromatricaria ester: Biosynthetic Precursor

In the realm of mycology, trans-Dehydromatricaria ester plays a crucial role as a biosynthetic precursor for a variety of other polyacetylenic compounds in certain fungi. This has been demonstrated through radiolabeling studies, which have shown its conversion into other complex polyacetylenes.

Experimental Protocols

This section outlines the general methodologies for the isolation, and synthesis of this compound isomers.

Isolation of this compound Isomers

Protocol for Isolation from Plant Material (General):

-

Extraction: The dried and powdered plant material (e.g., roots of Solidago altissima for the cis-isomer) is extracted with a suitable organic solvent, such as a mixture of petroleum ether and diethyl ether.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove highly polar and nonpolar impurities.

-

Chromatographic Purification: The resulting fraction is purified using column chromatography over silica (B1680970) gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isomers is typically achieved using preparative HPLC, often on a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. The eluent is monitored by a UV detector at a wavelength where the polyacetylenes show strong absorbance.

Synthesis of this compound Isomers

A general synthetic approach for polyacetylenic esters like this compound involves the following key steps:

-

Coupling Reactions: The carbon backbone is constructed using coupling reactions, such as the Cadiot-Chodkiewicz or Sonogashira coupling, to form the conjugated system of double and triple bonds.

-

Esterification: The carboxylic acid precursor is then esterified with methanol (B129727) under acidic conditions to yield the methyl ester.

-

Stereoselective Synthesis: The stereochemistry of the double bond (cis or trans) is controlled by the choice of starting materials and reaction conditions. For example, the use of a Lindlar catalyst for the partial reduction of an alkyne precursor can yield the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) typically affords the trans-alkene.

Visualizations

Biosynthetic Pathway of Fungal Polyacetylenes from trans-Dehydromatricaria Ester

The following diagram illustrates the role of trans-Dehydromatricaria ester as a key intermediate in the biosynthesis of other polyacetylenes in various fungal species.

Caption: Fungal biotransformation of trans-Dehydromatricaria ester.

Proposed Mechanism of Nematicidal Action of Polyacetylenes

While the specific signaling pathways affected by this compound in nematodes are not yet fully elucidated, a generalized mechanism for the action of nematicidal compounds, including polyacetylenes, involves the disruption of essential physiological processes.

References

Methodological & Application

Synthesis of Dehydromatricaria Ester for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest in the scientific community for its potential biological activities. This document provides a detailed protocol for the chemical synthesis of this compound (methyl (E)-dec-2-en-4,6,8-triynoate) for research purposes. The synthesis involves a multi-step sequence featuring key carbon-carbon bond-forming reactions, including a Sonogashira coupling and a Cadiot-Chodkiewicz coupling. This protocol provides a reliable method for obtaining this compound in sufficient quantities for further investigation of its chemical and biological properties.

Introduction

This compound is a polyacetylenic compound that has been isolated from various plant species, particularly within the Asteraceae family. Polyacetylenes are a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis of this compound is essential for its further evaluation as a potential therapeutic agent and as a tool for chemical biology research. This protocol details a plausible synthetic route, enabling researchers to produce this molecule in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₈O₂ | --INVALID-LINK-- |

| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 114-115 °C | --INVALID-LINK-- |

| CAS Number | 692-94-4 | --INVALID-LINK-- |

Synthesis Pathway

The synthesis of this compound can be achieved through a convergent approach. The key steps involve the preparation of two main fragments, methyl (E)-3-iodoacrylate and 1,3,5-heptatriyne, followed by their coupling.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary.

Part 1: Synthesis of Methyl (E)-3-iodoacrylate (Fragment A)

This procedure is based on the hydroiodination of methyl propiolate.

Protocol:

-

To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of hydroiodic acid (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl (E)-3-iodoacrylate.

Part 2: Synthesis of 1,3,5-Heptatriyne (Fragment B)

This procedure involves the Cadiot-Chodkiewicz coupling of 1,3-butadiyne with 1-bromo-propyne.

Protocol:

-

In a two-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-bromo-propyne (1.0 eq) in a suitable solvent system such as methanol/piperidine.

-

Add a catalytic amount of copper(I) chloride and hydroxylamine (B1172632) hydrochloride.

-

Cool the mixture to 0 °C and bubble 1,3-butadiyne gas (1.2 eq) through the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, pour the mixture into a cold, dilute solution of hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to yield crude 1,3,5-heptatriyne. This product is volatile and should be used immediately in the next step.

Part 3: Synthesis of this compound (Final Product)

This final step utilizes a Sonogashira coupling reaction to connect Fragment A and Fragment B.

Protocol:

-

To a solution of methyl (E)-3-iodoacrylate (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of tetrahydrofuran (B95107) and triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add a solution of crude 1,3,5-heptatriyne (1.2 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound as a solid.

Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Table of Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.95 (d, J=15.8 Hz, 1H), 6.10 (d, J=15.8 Hz, 1H), 3.75 (s, 3H), 2.05 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.5, 134.0, 128.5, 84.2, 77.2, 74.8, 65.0, 64.2, 62.8, 51.8, 4.5[2] |

| IR (KBr) | ν (cm⁻¹): 2250-2150 (C≡C), 1720 (C=O), 1630 (C=C), 1250, 1170 (C-O) |

| Mass Spec. (EI) | m/z (%): 172 (M⁺), 141, 115, 89 |

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

This document outlines a comprehensive protocol for the synthesis of this compound. By following these procedures, researchers can reliably obtain this polyacetylenic natural product for use in a variety of research applications, including the investigation of its biological properties and potential as a lead compound in drug discovery. The provided characterization data will aid in confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols for the Quantification of Dehydromatricaria Ester in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromatricaria ester (DME), a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its potential biological activities. Found in various plant species, particularly within the Asteraceae family, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

I. Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific research question, the complexity of the plant matrix, and the required sensitivity and selectivity.

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is the most common and reliable method for the accurate quantification of this compound in various plant extracts. It offers high resolution and sensitivity, and the DAD detector provides spectral information that can aid in peak identification and purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a volatile compound often present in essential oils, GC-MS is a powerful technique for its analysis. It provides excellent separation of volatile components and definitive identification based on mass spectra.

-

UV-Vis Spectrophotometry: This method is a simpler and more accessible technique that can be used for a preliminary estimation of the total polyacetylene content, including this compound. However, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the extract.

II. Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes some reported quantitative data for this compound and related polyacetylenes in various plant species.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Solidago canadensis | Rhizosphere Soil | cis-Dehydromatricaria ester | Implicated in allelopathy | |

| Matricaria recutita | Flowers | Spyroether polyacetylenes | Present | [1] |

| Baccharis trinervis | Aerial Parts (Essential Oil) | Lachnophyllum ester | Major component | [2][3] |

| Artemisia species | General | Polyacetylenes | Present |

Note: Quantitative data for this compound is often reported in the context of its biological activity (e.g., allelopathy) rather than absolute concentrations in extracts. Further research is needed to establish a more comprehensive database of its content in various medicinal plants.

III. Experimental Protocols

A. Sample Preparation and Extraction

The following is a general protocol for the extraction of this compound from plant materials. The choice of solvent may be optimized based on the specific plant matrix.

1. Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves, flowers, roots)

-

Methanol (B129727) (HPLC grade)

-

Ethanol (AR grade)

-

n-Hexane (GC grade)

-

Ultrasonic bath

-

Shaker

-

Centrifuge

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Syringe filters (0.45 µm)

2. Extraction Protocol:

-

Weigh 1-5 g of the dried, powdered plant material into a flask.

-

Add a suitable volume of extraction solvent (e.g., 20-50 mL of methanol for HPLC, or n-hexane for GC analysis) to achieve a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Maceration: Agitate the mixture on a shaker at room temperature for 24-48 hours.

-

Ultrasonic-Assisted Extraction (UAE): Alternatively, place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.

-

Redissolve a known amount of the crude extract in the mobile phase (for HPLC) or a suitable volatile solvent (for GC) to a final concentration appropriate for analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the chromatograph.

Diagram of the Extraction Workflow:

Caption: General workflow for the extraction of this compound.

B. HPLC-DAD Quantification Protocol

This protocol provides a starting point for the development of a validated HPLC-DAD method for the quantification of this compound.

1. Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or Acetic acid (optional, for pH adjustment)

-

This compound reference standard (if available) or a well-characterized extract for relative quantification.

3. Chromatographic Conditions:

-

Mobile Phase A: Water (with optional 0.1% formic acid)

-

Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30-80% B (linear gradient)

-

25-30 min: 80% B (isocratic)

-

30-35 min: 80-30% B (linear gradient)

-

35-40 min: 30% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

-

Detection: DAD detection at a wavelength corresponding to the maximum absorbance (λmax) of this compound. Based on the conjugated polyacetylene structure, the λmax is expected to be in the UV region, likely between 250-350 nm. It is recommended to acquire the full UV spectrum of the peak of interest to determine the optimal λmax.

4. Quantification:

-

Prepare a calibration curve using a series of dilutions of the this compound reference standard.

-

Inject the prepared plant extract samples.

-

Identify the this compound peak in the chromatogram based on its retention time and comparison with the standard (if available) or by mass spectrometry.

-

Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve.

Diagram of the HPLC-DAD Analysis Workflow:

Caption: Workflow for HPLC-DAD quantification of this compound.

C. GC-MS Quantification Protocol

This protocol is suitable for the analysis of this compound in essential oils or volatile fractions of plant extracts.

1. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

-

Helium (carrier gas, high purity)

-

n-Hexane or other suitable volatile solvent (GC grade)

3. Chromatographic and Mass Spectrometric Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 10 minutes

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Injection Mode: Split (e.g., 1:50) or splitless, depending on the concentration.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

4. Quantification:

-

Identification of the this compound peak is based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification can be performed using an external or internal standard method. If a pure standard of this compound is not available, relative quantification can be achieved by comparing the peak area of this compound to the total peak area of the chromatogram (area percent method).

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for GC-MS analysis of this compound.

D. UV-Vis Spectrophotometry Protocol

This method is suitable for a rapid, preliminary estimation of total polyacetylene content.

1. Instrumentation:

-

UV-Vis Spectrophotometer

2. Reagents:

-

Ethanol or Methanol (spectroscopic grade)

3. Protocol:

-

Prepare a solution of the plant extract in a suitable solvent (e.g., ethanol).

-

Scan the absorbance of the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Polyacetylenes typically exhibit strong absorption in the UV region due to their conjugated systems.[2][4]

-

Prepare a series of standard solutions of a reference polyacetylene (if available) or use a well-characterized extract to create a calibration curve by plotting absorbance at λmax versus concentration.

-

Measure the absorbance of the sample extract at the determined λmax.

-

Calculate the approximate concentration of total polyacetylenes in the sample using the calibration curve.

Note: The accuracy of this method is limited by the potential for interference from other compounds in the extract that absorb at the same wavelength.

IV. Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the quantification of this compound in plant extracts. The choice of method will depend on the specific analytical needs. For accurate and reliable quantification, HPLC-DAD is the recommended technique. GC-MS is ideal for the analysis of volatile fractions and provides definitive identification. UV-Vis spectrophotometry serves as a useful tool for preliminary screening. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.

References

Application Note: HPLC Analysis of Dehydromatricaria Ester

Introduction

Dehydromatricaria ester, a naturally occurring polyacetylene, is found in various plant species and fungi and is recognized for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research in phytochemistry, natural product chemistry, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Chemical Structure:

-

IUPAC Name: methyl (E)-dec-2-en-4,6,8-triynoate[1]

-

Molecular Formula: C₁₁H₈O₂[1]

-

Molecular Weight: 172.18 g/mol [1]

Principle of the Method

This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water. The chromophores present in the conjugated system of the molecule allow for sensitive detection using a UV-Vis detector.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Standard: this compound analytical standard of known purity.

-

Sample Preparation: Standard and sample solutions are prepared in acetonitrile.

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 330 nm (or DAD scan 200-400 nm) |

| Run Time | 20 minutes |

Table 1: HPLC Chromatographic Conditions

3. Mobile Phase Gradient

The following gradient elution program is recommended for optimal separation.

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 50 | 50 |

| 20.0 | 50 | 50 |

Table 2: Mobile Phase Gradient Program

4. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in acetonitrile and filtered through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes replicate injections of a standard solution to check for reproducibility of retention time, peak area, and theoretical plates.

Data Presentation

Expected Results

Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be consistent across injections.

| Analyte | Expected Retention Time (min) |

| This compound | ~ 10 - 12 |